An In-depth Technical Guide to 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid: Structure, Synthesis, and Potential Applications
An In-depth Technical Guide to 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid is a molecule of significant interest in medicinal chemistry, primarily functioning as a versatile building block in the synthesis of pharmacologically active compounds. Its structure, which combines a benzoic acid moiety, a carbamate linker, and a pyridine ring, offers a unique combination of functionalities that can be exploited for targeted drug design. This guide provides a comprehensive overview of the compound's structure, a detailed (hypothetical) synthesis protocol, and explores its potential therapeutic applications, particularly in the realm of enzyme inhibition for inflammatory diseases and cancer.
Physicochemical Properties
A summary of the key physicochemical properties of 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for the development of analytical methods.
| Property | Value | Reference |
| CAS Number | 241809-79-0 | [1] |
| Molecular Formula | C₁₅H₁₄N₂O₄ | [2] |
| Molecular Weight | 286.28 g/mol | [2] |
| Boiling Point (Predicted) | 548.3 ± 50.0 °C | [3] |
| Density (Predicted) | 1.316 ± 0.06 g/cm³ | [3] |
| Storage | Room temperature, sealed, dry | [3] |
Synthesis Protocol
Rationale for Synthetic Strategy
The chosen synthetic route involves the in-situ formation of a chloroformate from 3-pyridinemethanol, which then readily reacts with the primary amine of 4-(aminomethyl)benzoic acid. This method is widely used for carbamate synthesis due to its efficiency and the commercial availability of the starting materials.[4] The use of a base is essential to neutralize the hydrochloric acid byproduct of the reaction.
Step-by-Step Methodology
Step 1: Preparation of Pyridin-3-ylmethyl chloroformate (Intermediate)
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Rationale: Phosgene or a phosgene equivalent like triphosgene is used to convert the primary alcohol of 3-pyridinemethanol into a more reactive chloroformate. This activation is necessary for the subsequent nucleophilic attack by the amine. Extreme caution must be exercised when handling phosgene or its equivalents due to their high toxicity.[5]
-
Procedure:
-
In a well-ventilated fume hood, a solution of triphosgene (1.0 equivalent) in anhydrous dichloromethane (DCM) is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
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A solution of 3-pyridinemethanol (3.0 equivalents) and a non-nucleophilic base such as triethylamine (3.3 equivalents) in anhydrous DCM is added dropwise to the triphosgene solution over 30 minutes, maintaining the temperature at 0 °C.
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The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
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The reaction progress is monitored by thin-layer chromatography (TLC).
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The resulting solution of pyridin-3-ylmethyl chloroformate is used directly in the next step without isolation to avoid decomposition and minimize handling of the reactive intermediate.
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Step 2: Synthesis of 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid
-
Rationale: The amino group of 4-(aminomethyl)benzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the in-situ generated pyridin-3-ylmethyl chloroformate to form the stable carbamate linkage.[4]
-
Procedure:
-
In a separate flask, 4-(aminomethyl)benzoic acid (2.8 equivalents) is suspended in a mixture of anhydrous DCM and a polar aprotic solvent like dimethylformamide (DMF) to aid solubility.
-
An excess of a non-nucleophilic base such as triethylamine (3.5 equivalents) is added to the suspension.
-
The solution of pyridin-3-ylmethyl chloroformate prepared in Step 1 is added dropwise to the suspension of 4-(aminomethyl)benzoic acid at 0 °C.
-
The reaction mixture is stirred at room temperature overnight.
-
The reaction is monitored by TLC for the disappearance of the starting materials.
-
Upon completion, the reaction is quenched by the addition of water.
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The aqueous layer is acidified with dilute hydrochloric acid to a pH of approximately 4-5, leading to the precipitation of the product.
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The precipitate is collected by vacuum filtration, washed with cold water, and then with a small amount of cold diethyl ether.
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The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-((((pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid as a solid.
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Workflow Diagram
Caption: Synthetic workflow for 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid.
Characterization
The structure and purity of the synthesized 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid would be confirmed using standard analytical techniques.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the protons of the pyridine ring, the methylene protons of the pyridinylmethoxy and aminomethyl groups, and the aromatic protons of the benzoic acid moiety.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for each carbon atom in the molecule, including the carbonyl carbons of the carbamate and carboxylic acid groups.
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Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The exact mass can be determined using high-resolution mass spectrometry (HRMS).
Potential Biological Activity and Applications
While specific biological data for 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid is not extensively reported, its structural motifs suggest potential as an enzyme inhibitor. The carbamate functional group is a known pharmacophore in many approved drugs and investigational compounds.[6]
A notable example of a structurally related drug is Entinostat, which contains a pyridylmethyl carbamate moiety and functions as a histone deacetylase (HDAC) inhibitor.[7] Entinostat has shown promise in clinical trials for various cancers. This suggests that 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid could serve as a scaffold for the development of novel HDAC inhibitors or inhibitors of other enzymes implicated in cancer and inflammatory diseases.
The benzoic acid group provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties.
Experimental Protocol: In Vitro Enzyme Inhibition Assay
To evaluate the potential of 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid as an enzyme inhibitor, a generic in vitro enzyme inhibition assay can be performed. The specific enzyme target would be chosen based on a screening of related compounds or by computational docking studies.
Principle
The assay measures the activity of a target enzyme in the presence and absence of the test compound. A decrease in enzyme activity in the presence of the compound indicates inhibition. The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of the compound's potency.
Step-by-Step Methodology
-
Compound Preparation: A stock solution of 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid is prepared in a suitable solvent (e.g., DMSO). A serial dilution is then performed to obtain a range of concentrations to be tested.
-
Enzyme and Substrate Preparation: The target enzyme and its corresponding substrate are prepared in an appropriate assay buffer.
-
Assay Procedure: a. In a 96-well microplate, the assay buffer, the test compound at various concentrations, and the enzyme solution are added. b. The plate is incubated for a predetermined period to allow for the binding of the inhibitor to the enzyme. c. The enzymatic reaction is initiated by the addition of the substrate. d. The reaction is allowed to proceed for a specific time at a controlled temperature. e. The reaction is stopped, and the amount of product formed is measured using a suitable detection method (e.g., absorbance, fluorescence, or luminescence).
-
Data Analysis: a. The enzyme activity at each inhibitor concentration is calculated and expressed as a percentage of the activity of the control (no inhibitor). b. The data is plotted as percent inhibition versus the logarithm of the inhibitor concentration. c. The IC₅₀ value is determined by fitting the data to a dose-response curve.
Assay Workflow Diagram
Caption: General workflow for an in vitro enzyme inhibition assay.
Conclusion
4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid is a valuable molecular scaffold with significant potential in drug discovery. Its synthesis, while requiring careful handling of reagents, is achievable through established chemical transformations. The structural similarities to known enzyme inhibitors, such as Entinostat, highlight its potential as a starting point for the development of novel therapeutics targeting a range of diseases, including cancer and inflammatory disorders. Further investigation into its biological activity is warranted to fully elucidate its therapeutic potential.
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